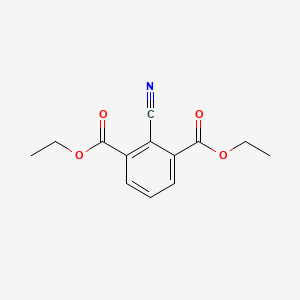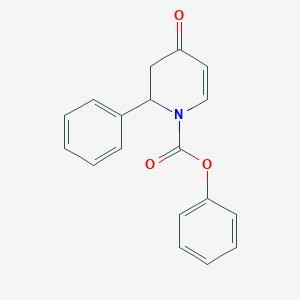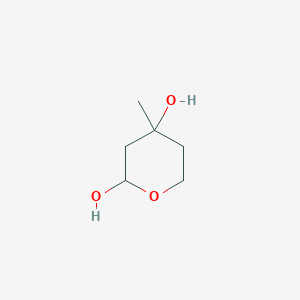
4-Methyloxane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyltetrahydro-2H-pyran-2,4-diol is an organic compound with the molecular formula C6H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyltetrahydro-2H-pyran-2,4-diol can be synthesized through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, providing high yields and stereoselectivity . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of 4-Methyltetrahydro-2H-pyran-2,4-diol typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or cobalt complexes. These catalysts enable the formation of cyclic ethers under mild conditions, making the process suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyltetrahydro-2H-pyran-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, alcohols, ketones, and aldehydes .
Wissenschaftliche Forschungsanwendungen
4-Methyltetrahydro-2H-pyran-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyltetrahydro-2H-pyran-2,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in cyclization reactions, forming stable cyclic products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A parent compound with a similar structure but without the methyl and diol groups.
4-Methyltetrahydro-2H-pyran-2-one: A closely related compound with a ketone group instead of diol groups.
Uniqueness
4-Methyltetrahydro-2H-pyran-2,4-diol is unique due to its dual hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules .
Eigenschaften
CAS-Nummer |
99720-12-4 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
4-methyloxane-2,4-diol |
InChI |
InChI=1S/C6H12O3/c1-6(8)2-3-9-5(7)4-6/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
DROLNFHFVAFSPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


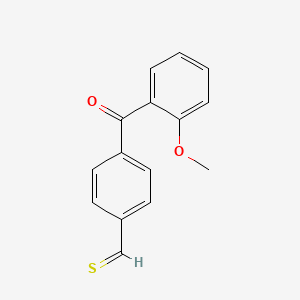

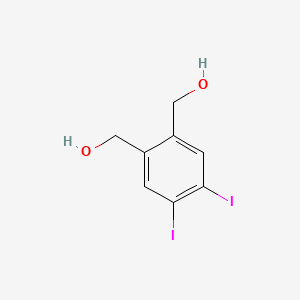

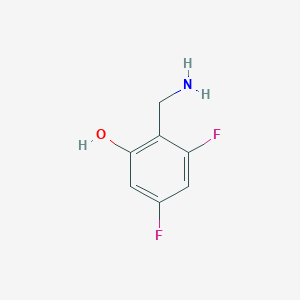
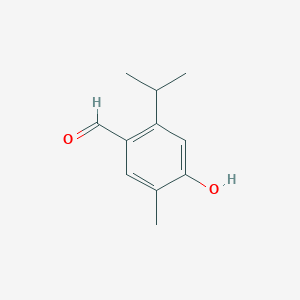
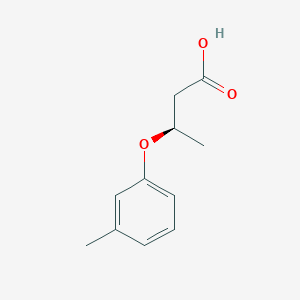
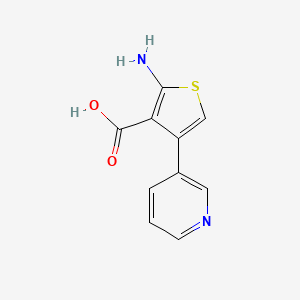
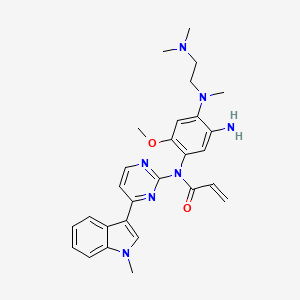
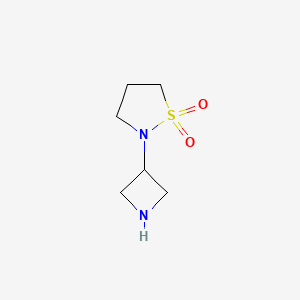
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
